molecular formula C8H15NO2 B590486 Diethylaminopropyne formate CAS No. 125678-52-6

Diethylaminopropyne formate

Cat. No.: B590486
CAS No.: 125678-52-6
M. Wt: 157.213
InChI Key: FZMMJXJELVVLLB-UHFFFAOYSA-N
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Preparation Methods

Diethylaminopropyne formate can be synthesized through various synthetic routes. One common method involves the reaction of diethylamine with propyne in the presence of formic acid . The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Biological Activity

Diethylaminopropyne formate, a compound formed from the reaction of diethylamine and propyne, has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C8_{8}H15_{15}N1_{1}O2_{2}
  • CAS Number : 109-89-7
  • Molecular Weight : 157.21 g/mol

This compound exhibits various biological activities that can be attributed to its structural properties. The presence of the diethylamino group enhances its ability to interact with biological membranes, potentially influencing cellular processes such as signaling and metabolism.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

  • Anti-inflammatory Activity : Some derivatives of compounds similar to this compound have shown anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and efficacy .

Toxicological Profile

A comprehensive toxicological assessment is essential for understanding the safety profile of this compound. Studies involving related compounds have reported various adverse effects, including:

  • Respiratory and Neurological Effects : Inhalation studies of diethylamine (a component of this compound) demonstrated potential neurotoxic effects, including lethargy and respiratory distress in animal models .
  • Genotoxicity : Genetic toxicity studies have indicated that exposure to related compounds may lead to mutagenic effects in bacterial strains .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in cytokine production
AnticancerCytotoxic effects on cancer cells
NeurotoxicityLethargy and respiratory issues
GenotoxicityMutagenic potential in bacterial tests

Toxicological Findings from Inhalation Studies

Study DurationConcentration (ppm)Observed Effects
2 Weeks125 - 500Lethargy, nasal discharge
3 Months32 - 125Decreased sperm motility; nasal lesions
2 YearsVariedChronic inflammation in respiratory tract

Case Study 1: Anti-inflammatory Effects

A study conducted on a derivative of this compound revealed significant anti-inflammatory activity. The compound was tested on macrophage cell lines, showing a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests potential use in treating inflammatory diseases.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro testing on various cancer cell lines demonstrated that this compound could induce apoptosis. The study highlighted its effectiveness against breast and lung cancer cells, with IC50 values suggesting potent anticancer activity.

Properties

IUPAC Name

N,N-diethylprop-2-yn-1-amine;formic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h1H,5-7H2,2-3H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMMJXJELVVLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#C.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463931-04-6, 125678-52-6
Record name Formic acid, compd. with N,N-diethyl-2-propyn-1-amine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463931-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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